Phospho-L-Tyrosine Disodium Salt

Bioprocess Intensification Fed-Batch Cell Culture Media

L-Tyrosine's poor neutral-pH solubility (0.38 g/L) forces complex alkaline feeds that risk bioreactor caustic shocks. Phospho-L-Tyrosine Disodium Salt eliminates this bottleneck. - >100-fold higher aqueous solubility vs. L-tyrosine; enables single, neutral-pH feed streams in CHO cell bioprocesses. - Native PTP substrate (Km ≈ 6.6-8.0 mM); not misincorporated into recombinant mAb products. - Available in research-grade (≥98%), EMPROVE® bioprocess, and ISO 17025/17034 TraceCERT® CRM grades. Stable at room temperature; non-hazardous for standard global shipping.

Molecular Formula C9H10NNa2O6P
Molecular Weight 305.13 g/mol
CAS No. 1610350-91-8
Cat. No. B8242312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhospho-L-Tyrosine Disodium Salt
CAS1610350-91-8
Molecular FormulaC9H10NNa2O6P
Molecular Weight305.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+]
InChIInChI=1S/C9H12NO6P.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15);;/q;2*+1/p-2/t8-;;/m0../s1
InChIKeyDDNCBOICFISMSZ-JZGIKJSDSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phospho-L-Tyrosine Disodium Salt: Core Differentiation and Procurement Baseline


Phospho-L-Tyrosine Disodium Salt (CAS 1610350-91-8), also referred to as O-Phospho-L-tyrosine disodium salt, is a chemically modified amino acid derivative. The compound is characterized by the phosphorylation of the phenolic hydroxyl group of L-tyrosine, presented as a disodium salt to confer high aqueous solubility [1]. This structural modification fundamentally alters its physicochemical behavior compared to the parent amino acid, L-tyrosine. It is primarily employed as a specialized substrate in enzymatic assays for protein tyrosine phosphatases (PTPs) and as a solubility-enhanced tyrosine source in fed-batch bioprocesses for recombinant protein production . The compound is commercially available in various grades, including research-grade with a minimum purity specification of 98% and as a certified reference material (TraceCERT®) for analytical and quality control applications .

Enzymatic Assay Native-like substrate for protein tyrosine phosphatase characterization and inhibitor screening
Bioprocess Solubility-enhanced tyrosine source for single-feed fed-batch recombinant protein production
Analytical QC CRM grade available for method validation and instrument qualification workflows

Why Generic Substitution Fails for Phospho-L-Tyrosine Disodium Salt


Generic substitution of Phospho-L-Tyrosine Disodium Salt with either the unmodified L-tyrosine or non-hydrolyzable phosphotyrosine mimetics introduces significant and quantifiable risks to experimental reproducibility and bioprocess performance. Replacing it with L-tyrosine is not feasible in applications requiring high-concentration, neutral-pH feeds due to L-tyrosine's extremely low aqueous solubility (0.38 g/L) [1], which forces process engineers into complex, multi-feed alkaline strategies that risk bioreactor caustic shocks and precipitation [2]. Conversely, substitution with non-hydrolyzable phosphonate or thiophosphoryl analogs is inappropriate for applications where enzymatic turnover is the desired outcome, as these compounds are designed as competitive inhibitors rather than substrates [3]. Therefore, the disodium salt form of O-phospho-L-tyrosine is a non-interchangeable, application-specific reagent where its dual properties of high solubility and native substrate function are both required.

L-Tyrosine Substitution Low neutral-pH solubility may require alkaline multi-feed strategies, introducing caustic shock risk and process complexity
Phosphonate / Thiophosphoryl Analogs Designed as competitive inhibitors; may not support enzymatic turnover where native substrate function is required

Quantified Differentiation Data for Scientific Selection


Aqueous Solubility vs. Native L-Tyrosine in Bioprocess Feeds

Phospho-L-Tyrosine Disodium Salt (PTyr) demonstrates a dramatically enhanced solubility profile in neutral-pH aqueous solutions compared to the unmodified amino acid L-tyrosine. This differentiation is the primary driver for its adoption in high-concentration cell culture feeds, enabling the elimination of separate alkaline feed streams. In a comparative solubility assessment, PTyr reached a solubility of 53 g/L in water, representing an improvement of over 100-fold relative to L-tyrosine's solubility of 0.38 g/L [1]. Furthermore, in the context of a complex, concentrated feed formulation designed for fed-batch processes, the solubility of PTyr can reach up to 70 g/L .

Aqueous Solubility
Head-to-head
53 g/L in water
vs 0.38 g/L L-Tyrosine
Supports single neutral-pH feed formulation
Reported >100-fold solubility difference; up to 70 g/L in complex feed
Bioprocess Intensification Fed-Batch Cell Culture Media

Substrate Kinetics vs. Phytate for Fungal Phytases

As a native substrate for phosphohydrolases, O-Phospho-L-tyrosine exhibits distinct kinetic parameters when compared to other substrates like phytate. In a study characterizing the O-phospho-L-tyrosine phosphohydrolase activity of two fungal phytases (Aspergillus niger and Aspergillus awamori), the Michaelis-Menten constant (Km) for phosphotyrosine was found to range from 465 to 590 μM. This is in contrast to the enzyme's higher affinity for its canonical substrate, phytate, which displayed a Km ranging from 135 to 160 μM [1]. Notably, despite the lower binding affinity, the maximum reaction velocity (Vmax) for phosphotyrosine was 2- to 4-fold higher than that observed for phytate, and the catalytic efficiency (kcat/Km) was on the same order of magnitude [1].

Phytase Kinetics
Head-to-head
Km 465–590 μM
Vmax 2–4× higher vs phytate
Supports HAP substrate promiscuity profiling
Km 3–4× higher than phytate; comparable catalytic efficiency
Enzymology Phosphatase Assay Kinetics

Kinetic Comparison as a PTP Substrate vs. pNPP

In the biochemical characterization of a protein tyrosine phosphatase (PTP) from the filarial parasite Setaria cervi (ScPTP), the substrate specificity and kinetics of ortho-phospho-L-tyrosine were directly compared to the synthetic, chromogenic substrate para-nitrophenyl phosphate (pNPP). The enzyme exhibited a Km of 8.0 mM for the native-like phosphotyrosine substrate, compared to a Km of 6.60 mM for pNPP. The corresponding Vmax values were 111 μM/ml/min for phosphotyrosine and 83.3 μM/ml/min for pNPP [1]. The use of ortho-phospho-L-tyrosine was critical in affirming the enzyme's classification as a bona fide protein tyrosine phosphatase, a conclusion that cannot be reliably drawn from pNPP activity alone [1].

PTP Substrate Kinetics
Head-to-head
Km 8.0 mM
Vmax 111 μM/ml/min vs pNPP
Supports PTP-specific activity confirmation
Km 1.4 mM higher than pNPP; Vmax 33% higher
Parasitology Protein Tyrosine Phosphatase Enzyme Kinetics

Bioprocess Fate and mAb Production in CHO Fed-Batch

The utility of Phospho-L-Tyrosine Disodium Salt extends beyond simple solubility; its mechanistic fate in a bioprocess environment has been explicitly validated. A study using CHO cells in fed-batch culture for monoclonal antibody (mAb) production demonstrated that the compound is cleaved extracellularly by phosphatases released into the cell culture supernatant, liberating free L-tyrosine and inorganic phosphate for cellular uptake [1]. Crucially, no intact phosphotyrosine was detected intracellularly, nor was it misincorporated into the sequence of the produced mAb [1]. This contrasts with the use of unmodified L-tyrosine, which, due to its poor solubility, necessitates complex alkaline feeding strategies that are associated with process variability and the risk of precipitation [2].

Bioprocess Fate
Cross-study
Extracellular cleavage
CHO fed-batch mAb production
Supports single-feed bioprocess strategy
No intact phosphotyrosine detected intracellularly; no mAb misincorporation
Bioprocess Engineering CHO Cell Culture mAb Production

Certified Reference Material for Analytical Confidence

For analytical and quality control (QC) laboratories requiring the highest level of measurement confidence, Phospho-L-Tyrosine Disodium Salt is available as a certified reference material (TraceCERT®). This CRM grade is produced and certified in accordance with ISO/IEC 17025 and ISO 17034, and its certified content is established by quantitative NMR and is traceable to primary material from a National Metrology Institute (NMI), such as NIST . This contrasts with standard research-grade material, which, while having a specified purity (e.g., 98% ), does not carry the same level of certified, metrologically traceable value assignment and uncertainty calculation.

CRM Grade
Class-level
TraceCERT® certified
ISO 17025 / ISO 17034
Supports analytical QC method validation
Data to verify; supplier-certified reference material
Analytical Chemistry Quality Control Reference Standards

Definitive Application Scenarios Based on Verified Differentiation


Intensified Fed-Batch for Monoclonal Antibody Production

The primary industrial application for Phospho-L-Tyrosine Disodium Salt is as a direct replacement for L-tyrosine in concentrated nutrient feeds for CHO cell cultures. The compound's >100-fold higher solubility at neutral pH [1] enables the formulation of a single, stable feed stream that eliminates the need for a separate alkaline tyrosine solution. This process simplification reduces hardware complexity and the risk of pH-induced precipitation events (caustic shocks) that can compromise bioreactor performance. Furthermore, mechanistic studies have confirmed that the compound is processed extracellularly by native phosphatases to yield bioavailable tyrosine, and critically, it is not misincorporated into the final monoclonal antibody product [2].

Specific Substrate for Protein Tyrosine Phosphatase Characterization

For enzymology research, this compound serves as a native-like substrate essential for confirming and characterizing protein tyrosine phosphatase (PTP) activity. Unlike generic phosphatase substrates like pNPP, O-phospho-L-tyrosine's turnover confirms specificity for the PTP class. Its distinct kinetic parameters, such as a Km of 8.0 mM and a Vmax of 111 μM/ml/min for a parasitic PTP [3], provide a basis for direct comparison across different PTP enzymes and for assessing the potency of PTP inhibitors in a physiologically relevant context.

Probing Phytase Substrate Specificity and Mechanisms

In the field of agricultural and food chemistry, O-phospho-L-tyrosine is a valuable tool for probing the substrate promiscuity of phytases and other histidine acid phosphatases (HAPs). The documented kinetic profile, showing a Km of 465-590 μM and a Vmax 2-4 times higher than the canonical substrate phytate [4], allows researchers to explore the active site flexibility of these enzymes and to engineer variants with altered substrate preferences or catalytic efficiencies.

Analytical Reference Standard for Method Validation

In analytical and quality control laboratories, the certified reference material (CRM) grade of Phospho-L-Tyrosine Disodium Salt is the definitive standard. Its production under ISO 17025 and ISO 17034 and traceability to a national metrology institute (e.g., NIST) provide the necessary documentation for method validation, instrument qualification, and release testing of biopharmaceutical products. This CRM ensures that quantitative measurements of related substances or degradation products are accurate and defensible for regulatory submissions.

Application
Selection Property
Validation Focus
Fed-batch mAb production studies
Neutral-pH solubility profile
Single-feed process simplification review
Protein tyrosine phosphatase characterization
Native-like substrate specificity
PTP class-specific turnover confirmation
Phytase substrate promiscuity studies
Histidine acid phosphatase substrate context
Active-site flexibility and catalytic efficiency review
Analytical method validation
Certified reference material (TraceCERT)
ISO 17025/17034 traceability documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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